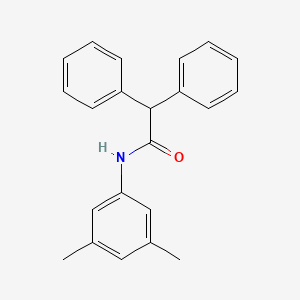

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide

Description

Properties

Molecular Formula |

C22H21NO |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C22H21NO/c1-16-13-17(2)15-20(14-16)23-22(24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |

InChI Key |

NRDRCRDRBXIBMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 3,5-dimethylaniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted amides or esters

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide can be inferred through comparisons with structurally related compounds. Key factors include substituent positions, electronic effects, lipophilicity, and crystal packing.

Physicochemical Properties

- Crystal Packing and Solubility :

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystallizes with two molecules per asymmetric unit, influenced by meta-methyl substituents. The diphenyl groups in the target compound may introduce steric hindrance, leading to distinct packing motifs (e.g., π-stacking of phenyl rings) and altered solubility compared to trichloro derivatives .

- 4'-(3,5-Dimethylphenyl)-2,2':6',2''-terpyridine (): Substituents drive π-stacking and hydrogen bonding. Similarly, the target compound’s diphenyl groups may promote intermolecular interactions, affecting solid-state stability and formulation .

Substituent Effects

- Electronic and Steric Influence: Electron-Withdrawing vs. Donating Groups: Fluorine substituents (e.g., in N-(3,5-difluorophenyl) derivatives) enhance PET inhibition via electron withdrawal, whereas methyl groups provide steric bulk and moderate lipophilicity. Meta vs. Para Substitution: Meta-substituted dimethyl groups (as in the target compound) optimize spatial arrangement for target binding, whereas para-substituted analogs may face steric clashes or reduced compatibility .

Biological Activity

N-(3,5-dimethylphenyl)-2,2-diphenylacetamide, a member of the diphenylacetamide class of compounds, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diphenylacetamide backbone, which contributes to its biological activity. The molecular formula is , and its structure includes two phenyl rings and a dimethyl-substituted aniline moiety.

Antimicrobial Properties

Research indicates that compounds within the diphenylacetamide family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. A comparative analysis of several derivatives demonstrated that modifications at the phenyl rings can enhance antimicrobial efficacy (see Table 1).

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| N-(3-methylphenyl)-2,2-diphenylacetamide | Staphylococcus aureus | 18 |

| N-(4-chlorophenyl)-2,2-diphenylacetamide | Pseudomonas aeruginosa | 20 |

Table 1: Antimicrobial activity of diphenylacetamide derivatives.

Anti-inflammatory Effects

In vitro studies have also explored the anti-inflammatory effects of this compound. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves modulation of specific biochemical pathways. It is hypothesized that the compound interacts with cellular receptors or enzymes involved in inflammation and microbial resistance. For example:

- Cytokine Inhibition : The compound appears to inhibit NF-kB activation, leading to decreased expression of inflammatory markers.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

- Case Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

- In Vivo Anti-inflammatory Study : A recent animal model study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results showed a marked reduction in paw swelling compared to untreated controls, indicating potential therapeutic benefits in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-2,2-diphenylacetamide, and how can purity be ensured during synthesis?

A common method involves reacting substituted anilines with acylating agents under controlled conditions. For example, succinic anhydride reacts with 3,5-dimethylaniline in toluene, followed by acid treatment to remove unreacted starting materials. Recrystallization from ethanol yields high-purity crystals . Purity is validated via melting point analysis, NMR spectroscopy, and gas chromatography (GC) to confirm absence of byproducts.

Q. What structural characterization techniques are most effective for this compound?

X-ray crystallography is the gold standard for determining molecular geometry and crystal packing. SHELX programs (e.g., SHELXL) refine structural parameters, while hydrogen bonding and torsion angles are analyzed using software like PLATON . Complementary techniques include FT-IR for functional group identification and H/C NMR to confirm substituent positions .

Q. How does meta-substitution influence the compound’s crystallographic parameters?

Meta-substituents like methyl groups introduce steric effects, altering torsion angles and crystal symmetry. For instance, electron-donating groups (e.g., -CH) favor asymmetric unit configurations with multiple independent molecules, as seen in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide . Lattice constants (e.g., a, b, c axes) and space group assignments (e.g., monoclinic vs. orthorhombic) are sensitive to substituent electronic properties.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, hydrogen placement) be resolved during refinement?

Disordered atoms are modeled using split positions with occupancy factors adjusted via SHELXL. Hydrogen atoms are either located via difference maps or added geometrically with riding models. Validation tools like ADDSYM in PLATON detect missed symmetry elements, while R-factor and wR discrepancies guide iterative refinement .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

In This compound derivatives, N–H···O interactions form centrosymmetric dimers, as observed in ethyl N-(3,5-dimethylphenyl)succinamate. These dimers stack via van der Waals forces, influencing melting points and solubility. Hydrogen-bond metrics (distance, angle) are quantified using Mercury or OLEX2 .

Q. How do electron-withdrawing vs. electron-donating substituents affect bioactivity or material properties?

Meta-substituted electron-withdrawing groups (e.g., -NO) reduce electron density on the amide nitrogen, potentially altering herbicide activity (as seen in diphenamid analogs). Computational studies (DFT, docking) correlate substituent Hammett constants () with reaction kinetics or receptor binding .

Q. What challenges arise in experimental phasing for structurally similar acetamides?

Small-molecule phasing requires high-resolution data (≤1.0 Å). For low-symmetry crystals, SHELXD/SHELXE pipelines resolve phase problems via dual-space recycling. Twinning or pseudosymmetry may necessitate data reprocessing in XDS or scaling in SADABS .

Methodological Notes

- Crystallization Optimization : Slow evaporation from ethanol/water mixtures (1:1) at 25°C yields diffraction-quality crystals .

- Validation Protocols : CheckCIF/PLATON reports flag ADPs (anisotropic displacement parameters) exceeding 0.05 Å, indicating potential disorder .

- Spectroscopic Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm) with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G**) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.